7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
CAS No.: 328068-70-8
Cat. No.: VC21438966
Molecular Formula: C19H30N4O2S
Molecular Weight: 378.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328068-70-8 |
|---|---|
| Molecular Formula | C19H30N4O2S |
| Molecular Weight | 378.5g/mol |
| IUPAC Name | 8-decylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H30N4O2S/c1-4-6-7-8-9-10-11-12-14-26-19-20-16-15(23(19)13-5-2)17(24)21-18(25)22(16)3/h5H,2,4,6-14H2,1,3H3,(H,21,24,25) |
| Standard InChI Key | UJHAGSWMSSGQSA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
| Canonical SMILES | CCCCCCCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Introduction
7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family. It is characterized by its unique structure, which includes an allyl group and a decyl sulfanyl substituent. These functional groups contribute significantly to its chemical properties and potential applications. The compound is identified by its CAS number, which is crucial for distinguishing it from other purine derivatives.
Molecular Formula and Weight
Structural Features
The compound features a purine ring with various substituents:
-
Allyl Group: Attached at the 7-position, contributing to its reactivity.
-
Decyl Sulfanyl Group: Attached at the 8-position, influencing its solubility and interactions with biological systems.
Synthesis and Reaction Conditions
The synthesis of 7-Allyl-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, which can include base-catalyzed reactions to facilitate the formation of the allyl group efficiently. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary based on the chosen synthetic pathway.
Biological Activities and Potential Applications
Research into related purines suggests that modifications at positions 7 and 8 significantly impact biological activity. While the exact mechanism of action for this compound is not fully elucidated, it may involve interactions with biological systems similar to other purine derivatives. Potential applications could span various scientific fields, including pharmacology and biochemistry.
Suppliers and Availability
The compound is available from several suppliers, including Sigma-Aldrich and other chemical distributors. Sigma-Aldrich provides this product as part of a collection of rare and unique chemicals, with buyers assuming responsibility for confirming product identity and purity .
Chemical Reactivity
-
Reactions: Participates in typical purine reactions, influenced by factors like temperature, pH, and solvent polarity.
-
Kinetics and Mechanisms: Further research is needed to fully understand the kinetics and mechanisms of these reactions.
Biological Implications
-
Pharmacological Effects: May exhibit pharmacological effects similar to other purine derivatives.
-
Biological Interactions: The presence of the allyl and decyl sulfanyl groups could influence its interactions with biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume